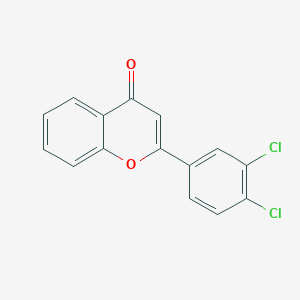
2-(3,4-Dichlorophenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-4H-chromen-4-one is an organic compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a 3,4-dichlorophenyl substituent at the second position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable precursor, such as 4-hydroxycoumarin. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Synthesis of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one
The synthesis of this compound typically involves a multi-step process that includes the formation of a chromone scaffold. Various methodologies have been developed to achieve this, including:
- Condensation Reactions : The compound can be synthesized through condensation reactions between appropriate phenolic precursors and carbonyl compounds.
- Radical-Induced Cascade Annulation : Recent studies have highlighted the use of radical-induced cascade annulation for synthesizing chromone derivatives, showcasing its adaptability and efficiency in producing various substituted chromones .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have shown its efficacy in scavenging free radicals such as DPPH and ABTS .
- α-Amylase Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on the α-amylase enzyme, suggesting potential applications in managing diabetes by controlling carbohydrate metabolism .
- Antinociceptive Activity : In experimental models, this compound has shown promising results in reducing pain responses, indicating its potential as an analgesic agent .
Therapeutic Potential
The therapeutic applications of this compound extend to various fields:
3.1. Anticancer Activity
Studies have indicated that chromone derivatives possess anticancer properties. The presence of dichloro substituents enhances their cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
3.2. Antimicrobial Effects
The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the 3,4-dichlorophenyl substituent.
2-(3,4-Dihydroxyphenyl)-4H-1-Benzopyran-4-one: A derivative with hydroxyl groups instead of chlorine atoms.
2-(3,4-Dimethoxyphenyl)-4H-1-Benzopyran-4-one: A derivative with methoxy groups instead of chlorine atoms
Uniqueness
2-(3,4-Dichlorophenyl)-4H-chromen-4-one is unique due to the presence of the 3,4-dichlorophenyl substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Numéro CAS |
84437-40-1 |
|---|---|
Formule moléculaire |
C15H8Cl2O2 |
Poids moléculaire |
291.1 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8Cl2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H |
Clé InChI |
UMWWIJIGWAEETI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















